molecular formula C11H21NO2S B285536 Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate

Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate

Cat. No.: B285536
M. Wt: 231.36 g/mol
InChI Key: QLYPJZORDTZIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material sciences.

Mechanism of Action

The mechanism of action of Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has also been shown to induce apoptosis or programmed cell death in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as reducing inflammation, oxidative stress, and cell proliferation. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate in lab experiments is its high purity and yield, making it easier to study its effects on various biological systems. However, one of the limitations is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for the study of Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new applications in the fields of material sciences and biotechnology. Additionally, more studies are needed to evaluate its safety and efficacy in humans, which could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate can be synthesized through a multi-step process involving the reaction of piperidine with ethyl chloroacetate followed by the addition of thiol reagents such as thiourea or potassium thiocyanate. This reaction results in the formation of the desired compound with high purity and yield.

Scientific Research Applications

Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate has been extensively studied for its potential applications in pharmaceuticals, especially in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has also shown promising results in the field of agriculture as a pesticide and herbicide due to its ability to inhibit the growth of various pathogens and pests.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

ethyl 2-(2-piperidin-1-ylethylsulfanyl)acetate

InChI

InChI=1S/C11H21NO2S/c1-2-14-11(13)10-15-9-8-12-6-4-3-5-7-12/h2-10H2,1H3

InChI Key

QLYPJZORDTZIDW-UHFFFAOYSA-N

SMILES

CCOC(=O)CSCCN1CCCCC1

Canonical SMILES

CCOC(=O)CSCCN1CCCCC1

Origin of Product

United States

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